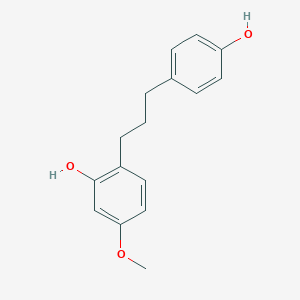

Broussonin A

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Broussonin A from Broussonetia papyrifera: A Technical Guide for Natural Product Researchers

Foreword: The Pursuit of Bioactive Phenols

The intricate tapestry of natural products chemistry offers a rich source of novel bioactive compounds with significant therapeutic potential. Among these, Broussonin A, a prenylated phenol found in the paper mulberry tree, Broussonetia papyrifera (L.) L'Hér. ex Vent., has garnered considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive, in-depth methodology for the isolation and characterization of Broussonin A, designed for researchers, scientists, and drug development professionals. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible workflow from plant material to purified compound.

Introduction to Broussonetia papyrifera and Broussonin A

Broussonetia papyrifera, a member of the Moraceae family, has a long history in traditional medicine, particularly in East Asia.[1] The plant is a rich reservoir of various secondary metabolites, including flavonoids, alkaloids, and polyphenolic compounds, which contribute to its medicinal properties.[2] Broussonin A, a diarylpropane derivative, is one such compound that has demonstrated a range of biological effects, including antioxidant and tyrosinase inhibitory activities.[3][4] The potent bioactivities of compounds from Broussonetia species make them attractive targets for drug discovery and development.[4]

This guide will detail a bioassay-guided fractionation approach, a powerful strategy for isolating active constituents from a complex mixture.[5] This method utilizes a specific biological assay at each stage of separation to direct the purification process towards the compound of interest.

The Strategic Approach: Bioassay-Guided Fractionation

The core principle of bioassay-guided fractionation is to systematically partition a crude extract and test the biological activity of each resulting fraction. This iterative process allows researchers to focus their purification efforts on the fractions exhibiting the highest activity, thereby efficiently homing in on the target compound.

Caption: Bioassay-Guided Fractionation Workflow.

Detailed Experimental Protocol

This protocol is a synthesized and optimized workflow based on established methodologies for the isolation of phenolic compounds from Broussonetia papyrifera.[1]

Plant Material and Extraction

-

Collection and Preparation: Collect the twigs of Broussonetia papyrifera. Ensure proper botanical identification. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried twigs into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol at room temperature for an extended period (e.g., 7 days), with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Expertise & Experience: The choice of 95% ethanol is strategic. It is a versatile solvent capable of extracting a wide range of compounds of varying polarities, including the target phenolic compound, Broussonin A. Maceration at room temperature is a gentle extraction method that minimizes the degradation of thermolabile compounds.

Solvent Partitioning (Liquid-Liquid Extraction)

-

Suspension: Suspend the crude ethanolic extract in water.

-

Fractionation: Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical and effective sequence is:

-

n-hexane

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

Bioassay: Subject each of the solvent fractions to the chosen bioassay (e.g., tyrosinase inhibition assay). The chloroform-soluble fraction has been reported to exhibit potent tyrosinase inhibitory activity and is often the focus for isolating compounds like Broussonin A.[1]

-

Trustworthiness: This systematic partitioning ensures a preliminary separation of compounds based on their polarity. By testing each fraction, the bioassay provides a self-validating system, confirming which fraction contains the compound of interest and justifying the subsequent purification steps.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Citral-Containing Essential Oils as Potential Tyrosinase Inhibitors: A Bio-Guided Fractionation Approach [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structure Elucidation and Characterization of Broussonin A

Foreword: The Logic of Discovery

In the field of natural product chemistry, the journey from a crude plant extract to a fully characterized molecule with known biological activity is a testament to the power of analytical science. It is not merely a sequence of experiments but a logical pursuit, where each step is dictated by the findings of the one before it. This guide focuses on Broussonin A, a diarylpropane natural product, to illustrate this intricate process. As researchers, scientists, and drug development professionals, our goal is not just to identify a structure but to understand it in a way that is robust, verifiable, and provides a foundation for future innovation. This document eschews a rigid template, instead mirroring the organic and deductive workflow of actual structure elucidation. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and authoritative exploration of Broussonin A.

Chapter 1: Sourcing and Isolation of the Target Molecule

Broussonin A is a diarylpropane natural product that has been isolated from the bark and branches of plants from the Moraceae family, notably Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki.[1][2] These plants have a history in traditional medicine, and their chemical constituents are of significant interest for their potential pharmacological properties.[1]

The initial and most critical phase of any natural product investigation is the procurement of a pure sample. The structural data derived from even the most sophisticated analytical instruments is meaningless if the sample is contaminated. Therefore, a multi-step purification protocol is not just a preparatory step but the first pillar of a self-validating analytical system.

Protocol 1: Extraction and Chromatographic Purification of Broussonin A

This protocol outlines a standard methodology for the isolation of Broussonin A from its natural source. The choice of solvents and chromatographic media is based on the polarity of the target compound.

Step 1: Maceration and Crude Extraction

-

Preparation: Air-dried and powdered twigs or bark of Broussonetia papyrifera are used as the starting material. Drying and powdering increase the surface area, maximizing extraction efficiency.

-

Solvent Extraction: The powdered plant material is macerated at room temperature with a solvent such as methanol or ethanol. These polar solvents are effective at extracting a wide range of secondary metabolites, including polyphenolic compounds like Broussonin A.

-

Concentration: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator. This yields a crude extract.

Step 2: Solvent Partitioning

-

Objective: To perform a preliminary fractionation of the crude extract based on polarity.

-

Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.

-

Rationale: Broussonin A, being a moderately polar phenolic compound, is expected to partition preferentially into the ethyl acetate fraction. This step effectively removes highly nonpolar compounds (like waxes and fats) and highly polar compounds (like sugars and salts).

Step 3: Column Chromatography

-

Stationary Phase: Silica gel is the most common choice for the initial chromatographic separation due to its versatility and cost-effectiveness.

-

Mobile Phase: A gradient elution system is employed, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Causality: A gradient elution is crucial. An isocratic (single-solvent) system would likely lead to either poor separation of compounds with similar polarities or excessively long retention times for more polar components. The gradient ensures that compounds are eluted in a reasonable timeframe and with better resolution.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Step 4: High-Performance Liquid Chromatography (HPLC)

-

Final Purification: Fractions enriched with Broussonin A are pooled and subjected to preparative HPLC for final purification.

-

Column: A reverse-phase C18 column is typically used, which separates compounds based on their hydrophobicity.

-

Mobile Phase: A mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape, is used in a stepwise gradient.

-

Validation: The purity of the isolated Broussonin A is confirmed by analytical HPLC, where it should appear as a single, sharp peak.

Chapter 2: Unveiling the Molecular Blueprint - Spectroscopic Analysis

With a pure compound in hand, the process of deciphering its two-dimensional structure begins. This is a synergistic process where data from multiple spectroscopic techniques are pieced together like a puzzle.

Molecular Formula Determination: The Role of Mass Spectrometry

Before determining the connectivity of atoms, we must first know the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like Broussonin A, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Data Interpretation: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula. For Broussonin A, the molecular formula is established as C₁₆H₁₈O₃.

-

Self-Validation: The determined molecular formula provides the degree of unsaturation (double bond equivalents), which must be consistent with the structural features later identified by NMR spectroscopy. For C₁₆H₁₈O₃, the degree of unsaturation is 8, suggesting the presence of aromatic rings and/or other double bonds.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the connectivity of atoms.[3] A suite of 1D and 2D NMR experiments is required to assemble the structure of Broussonin A piece by piece.

The overall workflow for NMR-based structure elucidation is a logical progression from simple 1D experiments to more complex 2D correlation experiments.

Caption: Logical workflow for 2D structure elucidation using NMR.

¹H and ¹³C NMR Spectroscopic Data of Broussonin A

The following table summarizes the assigned chemical shifts for Broussonin A, based on data from related 1,3-diarylpropanes.[2][4] These values are the fundamental data points from which the entire structure is deduced.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity, Coupling Constant (J, Hz) |

| Propane Chain | |||

| 1 | ~32.0 | ~2.60 | t, J ≈ 7.6 |

| 2 | ~35.0 | ~1.90 | m |

| 3 | ~34.5 | ~2.55 | t, J ≈ 7.6 |

| Ring A | |||

| 1' | ~134.0 | - | - |

| 2' | ~115.0 | ~6.65 | d, J ≈ 8.0 |

| 3' | ~129.5 | ~7.00 | d, J ≈ 8.0 |

| 4' | ~154.0 | - | - |

| 5' | ~129.5 | ~7.00 | d, J ≈ 8.0 |

| 6' | ~115.0 | ~6.65 | d, J ≈ 8.0 |

| Ring B | |||

| 1'' | ~125.0 | - | - |

| 2'' | ~158.0 | - | - |

| 3'' | ~102.0 | ~6.35 | d, J ≈ 2.5 |

| 4'' | ~159.0 | - | - |

| 5'' | ~106.0 | ~6.30 | dd, J ≈ 8.5, 2.5 |

| 6'' | ~130.0 | ~7.05 | d, J ≈ 8.5 |

| Substituents | |||

| OMe at C-4'' | ~55.2 | ~3.75 | s |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument frequency. The assignments are based on the structure of Broussonin A [1-(4'-hydroxyphenyl)-3-(2''-hydroxy-4''-methoxyphenyl)propane] and analysis of homologous structures.[2][4]

Protocol 2: A Step-by-Step Logic for NMR Data Interpretation

-

¹H NMR Analysis:

-

Observation: The spectrum shows distinct aromatic protons in the δ 6.3-7.1 ppm region and aliphatic protons from the propane chain between δ 1.9-2.6 ppm. A sharp singlet around δ 3.75 ppm is characteristic of a methoxy group.

-

Interpretation: The splitting patterns in the aromatic region suggest two different substitution patterns. The AA'BB' system (two doublets around δ 7.00 and 6.65 ppm) is indicative of a 1,4-disubstituted (para) benzene ring (Ring A). The AMX system (three distinct aromatic protons) suggests a 1,2,4-trisubstituted ring (Ring B). The two triplets and one multiplet in the aliphatic region are characteristic of a propyl (-CH₂-CH₂-CH₂-) chain.

-

-

¹³C NMR and DEPT Analysis:

-

Observation: The ¹³C NMR spectrum shows 16 distinct carbon signals, consistent with the molecular formula. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

Interpretation: The DEPT spectra confirm the presence of one methoxy (CH₃) group, three methylene (CH₂) groups in the propane chain, and several aromatic methine (CH) groups, along with quaternary carbons (which are absent in DEPT-135 but present in the broadband-decoupled ¹³C spectrum).

-

-

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons

-

Purpose: This experiment creates a 2D map correlating each proton with the carbon atom it is directly attached to.

-

Application: The HSQC spectrum for Broussonin A would show cross-peaks connecting the aliphatic proton signals (~2.60, ~1.90, ~2.55 ppm) to their corresponding carbon signals (~32.0, ~35.0, ~34.5 ppm). Similarly, each aromatic proton is unambiguously linked to its carbon, confirming the assignments made in the table.

-

-

COSY (Correlation Spectroscopy): Mapping the Proton Network

-

Purpose: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the connectivity within spin systems.

-

Application: A key COSY correlation would be observed between the protons at C-1 (δ ~2.60) and C-2 (δ ~1.90), and between C-2 (δ ~1.90) and C-3 (δ ~2.55). This definitively establishes the propane chain's integrity. In Ring B, a correlation between H-5'' (δ ~6.30) and H-6'' (δ ~7.05) would confirm their adjacency.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

-

Purpose: This is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This allows for the connection of isolated spin systems across quaternary carbons and heteroatoms.

-

Application & Causality: The HMBC experiment provides the crucial links to assemble the Broussonin A molecule:

-

Connecting Ring A to the Chain: Protons on C-1 (δ ~2.60) will show a correlation to carbons C-2' and C-6' of Ring A. This is the definitive link proving that the para-substituted ring is attached to one end of the propane chain.

-

Connecting Ring B to the Chain: Protons on C-3 (δ ~2.55) will show a correlation to carbons C-1'', C-2'', and C-6'' of Ring B, locking the other end of the chain to the trisubstituted ring.

-

Placing the Methoxy Group: The methoxy protons (δ ~3.75) will show a strong three-bond correlation to C-4'' (δ ~159.0), confirming its position on Ring B.

-

-

Caption: Key HMBC (red) and COSY (green) correlations for Broussonin A.

Chapter 3: Defining the Three-Dimensional Architecture

Determining the 2D structure is only part of the story. Natural products are three-dimensional entities, and their specific stereochemistry is often the key to their biological activity.[5] While Broussonin A itself is achiral, many related natural products are not. The principles for determining stereochemistry are crucial for any drug development professional.

-

Relative Stereochemistry (for chiral analogues): The Nuclear Overhauser Effect (NOE) is the primary NMR method for determining the relative spatial proximity of protons. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals cross-peaks between protons that are close in space, regardless of their bonding connectivity. This allows for the assignment of relative stereochemistry (e.g., cis vs. trans on a ring).

-

Absolute Stereochemistry: Determining the absolute configuration (R/S) is more complex.

-

X-ray Crystallography: This is the gold standard. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the entire 3D structure, including absolute stereochemistry.

-

Chiral Derivatization (Mosher's Method): For molecules with chiral hydroxyl or amine groups, derivatization with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) allows for the determination of the absolute configuration by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.

-

Total Synthesis: The unambiguous synthesis of a specific stereoisomer from starting materials of known chirality serves as the ultimate confirmation of the natural product's absolute configuration.

-

Chapter 4: Functional Characterization and Biological Significance

The final step in characterizing a new compound is to understand its function. Broussonin A has been shown to possess several interesting biological activities, which validates the scientific effort of its isolation and elucidation.

-

Butyrylcholinesterase (BChE) Inhibition: Broussonin A is a potent inhibitor of BChE, with a reported IC₅₀ value of 4.16 µM.[5] This activity suggests potential applications in neurodegenerative disease research.

-

Anti-Angiogenic Effects: Studies have demonstrated that Broussonin A can suppress endothelial cell proliferation, migration, and tube formation, which are key processes in angiogenesis (the formation of new blood vessels).[2] These effects are mediated through the inactivation of VEGFR-2 signaling pathways.[2] This positions Broussonin A as a lead compound for research in oncology and other diseases associated with pathological angiogenesis.

Conclusion: From Structure to Significance

The elucidation of Broussonin A's structure is a classic example of the logical workflow in modern natural product science. It begins with the careful isolation of a pure compound, followed by a systematic deconstruction of its spectroscopic data. Each experiment, from HRMS to 2D NMR, provides a piece of the puzzle, and the consistency across all data sets provides the self-validation required for scientific rigor. The final characterization of its biological activities transforms the molecule from a chemical curiosity into a potential tool for therapeutic innovation, underscoring the vital link between fundamental structural chemistry and drug development.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.

-

Zheng, Z., Chen, H., et al. (2022). The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications. Molecules, 27(17), 5418. [Link]

-

de Almeida, P. A., Fraiz, S. V., & Braz-Filho, R. (1999). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Journal of the Brazilian Chemical Society, 10(5), 347-353. [Link]

- MedChemExpress. (n.d.). Broussonin A. Retrieved from a relevant product page detailing its BChE inhibitory activity.

-

Lee, J., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(5), 1547-1561. [Link]

Sources

Broussonetia kazinoki as a source of Broussonin A

Broussonetia kazinoki as a Source of Broussonin A: A Technical Guide to Isolation, Characterization, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of Broussonetia kazinoki (Paper Mulberry) as a primary biological source for Broussonin A , a bioactive 1,3-diphenylpropane. Targeted at drug development professionals and phytochemical researchers, this document details the extraction methodologies, structural characterization via NMR, and the molecular mechanisms underlying its pharmacological efficacy—specifically its anti-angiogenic and anti-inflammatory properties.

Botanical & Phytochemical Profile

-

Botanical Source: Broussonetia kazinoki Sieb. (Moraceae).

-

Target Tissue: Root bark (highest concentration of diphenylpropanes).

-

Chemical Class: 1,3-Diphenylpropanes (Flavonoid-related polyphenols).

-

Key Analogs: Broussonin B, Kazinol C, Kazinol F.

Phytochemical Significance: Unlike common flavonoids (C6-C3-C6), Broussonin A possesses a unique 1,3-diphenylpropane skeleton . This structural flexibility allows for deep penetration into hydrophobic protein pockets, such as the active site of tyrosinase or the ATP-binding pocket of kinases like VEGFR-2.

Extraction & Isolation Methodology

The following protocol is a validated system for isolating Broussonin A from B. kazinoki root bark. It prioritizes the preservation of phenolic integrity and the separation of closely related diphenylpropanes.

Validated Isolation Protocol

Step 1: Crude Extraction

-

Substrate: Dried, pulverized root bark of B. kazinoki (1.0 kg).

-

Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Method: Ultrasonic-assisted extraction (UAE) for 3 cycles (60 min each) at room temperature.

-

Rationale: Sonication disrupts cell walls, maximizing the release of intracellular polyphenols without thermal degradation.

Step 2: Liquid-Liquid Partitioning

-

Concentrate the EtOH extract in vacuo. Suspend the residue in distilled water.

-

Sequential Partitioning:

-

n-Hexane: Removes lipids, waxes, and chlorophyll.

-

Dichloromethane (CH₂Cl₂): CRITICAL STEP. Broussonin A and related diphenylpropanes preferentially partition into this layer due to their moderate polarity.

-

Ethyl Acetate (EtOAc): Captures remaining glycosides and more polar flavonoids.

-

n-Butanol: Removes highly polar saponins/sugars.

-

Step 3: Chromatographic Purification

-

Stationary Phase: Silica gel (230–400 mesh).

-

Mobile Phase: Gradient elution with n-Hexane:EtOAc (e.g., 10:1

1:1). -

Fractionation: Collect fractions based on TLC profiles (visualized under UV 254/365 nm and p-anisaldehyde staining).

-

Final Purification (HPLC):

-

Column: Semi-preparative C18 (e.g., Kromasil or YMC-Pack, 5

m, 250 -

Mobile Phase: Methanol:Water (0.1% TFA) gradient (60%

100% MeOH). -

Detection: UV at 280 nm.

-

Extraction Workflow Visualization

Figure 1: Step-by-step isolation workflow for Broussonin A from B. kazinoki root bark.

Structural Characterization

Verification of Broussonin A requires analysis of the 1,3-diphenylpropane skeleton.

Key NMR Diagnostic Features:

-

Methylene Bridge: The propane chain connecting the two aromatic rings is the defining feature.

-

H-1 & H-3: Typically appear as triplets or multiplets in the 2.5 – 2.8 ppm range (1H NMR) and ~30-35 ppm (13C NMR).

-

H-2: If saturated, appears as a multiplet around 1.8 – 2.0 ppm .

-

-

Aromatic Protons: Two distinct spin systems (Ring A and Ring B).

-

Signals in the 6.3 – 7.2 ppm range.

-

Coupling constants (

values) differentiate between ortho and meta substitution patterns.

-

-

Hydroxyl Groups: Broad singlets (exchangeable with D₂O), usually > 5.0 ppm, confirming the polyphenolic nature.

Mass Spectrometry (ESI-MS):

-

Molecular Ion: [M-H]⁻ or [M+H]⁺ consistent with the molecular formula (e.g., C₁₆H₁₈O₃ for Broussonin A analogs, exact mass depends on hydroxylation/methoxylation pattern).

Pharmacological Mechanisms

Broussonin A acts as a multi-target inhibitor, primarily affecting angiogenesis and inflammation.

Anti-Angiogenic Mechanism (VEGF-A/VEGFR-2)

Broussonin A inhibits the proliferation and migration of endothelial cells (HUVECs) by blocking the VEGF signaling cascade.

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

-

Action: Inhibits the auto-phosphorylation of VEGFR-2.

-

Downstream Effect: Blockade of ERK1/2 and p38 MAPK phosphorylation, leading to reduced expression of Integrin

1 and disruption of tube formation.

Anti-Inflammatory Mechanism (NF- B)

Similar to its analog Broussonin E, Broussonin A suppresses the production of pro-inflammatory cytokines (TNF-

-

Pathway: Inhibition of NF-

B nuclear translocation. -

Effect: Downregulation of iNOS and COX-2 expression in LPS-stimulated macrophages.

Mechanism of Action Diagram

Figure 2: Dual mechanistic pathway of Broussonin A inhibiting VEGF-induced angiogenesis and LPS-induced inflammation.

Quantitative Data Summary

| Activity | Assay Model | Key Result (IC₅₀ / Effect) | Reference |

| Angiogenesis | HUVEC Tube Formation | Significant inhibition at 1–10 | [1] |

| Cell Migration | Wound Healing Assay | Blocked VEGF-induced migration at 5 | [1] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Competitive inhibition (IC₅₀ < 20 | [2] |

| Inflammation | LPS-induced RAW264.7 | Reduced NO production (IC₅₀ ~10-20 | [3] |

*Note: Values for Tyrosinase inhibition are often compared with Kojic Acid. Broussonin A shows comparable or superior potency depending on the specific derivative form.

References

-

Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling p

1 expression. Source: PubMed / Wiley Online Library URL:[Link] -

Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. Source: Chinese Journal of Natural Medicines URL:[Link]

-

Studies on the constituents of Broussonetia species. Source: Chemical & Pharmaceutical Bulletin URL:[Link]

Broussonin A: Mechanism of Action in Cancer Cells

Targeting the Tumor Microenvironment via VEGFR-2 and Integrin 1 Blockade

Executive Summary

Broussonin A (C

This technical guide details the molecular cascades triggered by Broussonin A, establishing its potential as a lead compound for disrupting the vascular supply and invasive capability of solid tumors, specifically Non-Small Cell Lung Cancer (NSCLC) and ovarian carcinoma.

Chemical Profile & Pharmacokinetics

-

IUPAC Name: 4-[3-(4-hydroxyphenyl)propyl]-2-methoxyphenol

-

Class: Diarylpropane / Stilbenoid derivative

-

Molecular Weight: 258.31 g/mol

-

Solubility: Soluble in DMSO, Ethanol; poorly soluble in water.

-

Bioactivity Range: 0.1

M – 10

Mechanistic Core: Signal Transduction & Molecular Targets

Broussonin A exerts its anti-neoplastic effects through three interconnected pathways.

3.1. Blockade of the VEGF-A/VEGFR-2 Axis (Anti-Angiogenesis)

Tumor growth is rate-limited by its blood supply. Broussonin A acts as an antagonist to the VEGF-A/VEGFR-2 signaling axis in endothelial cells, which indirectly starves the tumor.

-

Receptor Inhibition: It prevents the phosphorylation of VEGFR-2 (KDR/Flk-1) upon VEGF-A stimulation.

-

Kinase Cascade Suppression: By blocking VEGFR-2, it halts the activation of downstream survival and proliferation kinases:

-

ERK1/2 (p44/42 MAPK): Essential for endothelial cell proliferation.

-

Akt (Protein Kinase B): Critical for cell survival and preventing apoptosis.

-

p38 MAPK: Involved in migration and stress responses.

-

p70S6K: A downstream effector of mTOR involved in protein synthesis and cell growth.

-

3.2. Downregulation of Integrin

1 (Anti-Invasion)

Integrins are transmembrane receptors that facilitate cell-ECM (extracellular matrix) adhesion, a prerequisite for tumor invasion and metastasis.

-

Mechanism: Broussonin A treatment leads to a dose-dependent reduction in Integrin

1 protein levels in cancer cells (e.g., A549, SKOV-3). -

Consequence: Loss of Integrin

1 disrupts the focal adhesion complex, impairing the cancer cell's ability to migrate through the ECM and invade surrounding tissues.

3.3. Cell Cycle Arrest via Rb Modulation

In addition to microenvironmental effects, Broussonin A induces cytostasis in proliferating cells.

-

Target: Retinoblastoma protein (Rb).

-

Action: It modulates the phosphorylation status of Rb, preventing the E2F transcription factor release necessary for the G1

S phase transition. This results in cell cycle arrest, halting proliferation without necessarily inducing immediate massive apoptosis.

Visualization of Signaling Pathways

The following diagram illustrates the dual blockade of Angiogenic and Invasive signaling by Broussonin A.

Caption: Broussonin A inhibits angiogenesis and invasion by blocking VEGFR-2 phosphorylation and downregulating Integrin

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating experimental systems are recommended.

5.1. In Vitro Angiogenesis: HUVEC Tube Formation Assay

This assay quantifies the ability of Broussonin A to disrupt the formation of capillary-like structures, a direct measure of anti-angiogenic potency.

-

Matrix Preparation: Thaw Growth Factor-Reduced Matrigel at 4°C overnight. Coat 96-well plates (50

L/well) and polymerize at 37°C for 30 min. -

Cell Seeding: Resuspend HUVECs (Passage 3-5) in EGM-2 medium. Seed 2

10 -

Treatment: Immediately add Broussonin A (0.1, 1, 5, 10

M) or Vehicle (0.1% DMSO). Include Suramin or SU5416 as a positive control. -

Incubation: Incubate for 6–18 hours at 37°C, 5% CO

. -

Imaging & Analysis: Capture images using phase-contrast microscopy. Quantify total tube length and number of branching points using ImageJ (Angiogenesis Analyzer plugin).

-

Validation Criteria: Vehicle control must show closed polygon networks. Broussonin A should show dose-dependent fragmentation of tubes.

-

5.2. Cancer Cell Invasion: Transwell Matrigel Assay

Validates the anti-invasive mechanism via Integrin

-

Preparation: Coat the upper surface of Transwell inserts (8

m pore size) with Matrigel (1 mg/mL). -

Seeding: Starve cancer cells (A549 or SKOV-3) in serum-free medium for 6 hours. Seed 5

10 -

Chemoattractant: Add medium containing 10% FBS to the lower chamber.

-

Incubation: Incubate for 24 hours.

-

Quantification: Wipe non-invading cells from the top surface. Fix invading cells (bottom surface) with methanol and stain with Crystal Violet. Count cells in 5 random fields.

5.3. Mechanistic Confirmation: Western Blotting[2]

-

Lysis: Treat cells with Broussonin A (0–10

M) for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors. -

Targets:

-

p-VEGFR2 (Tyr1175): Marker of receptor activation.

-

Integrin

1: Marker of invasion potential. -

p-ERK1/2, p-Akt, p-p38: Downstream effectors.

-

GAPDH/

-Actin: Loading control.

-

-

Expected Outcome: Dose-dependent decrease in phospho-proteins and total Integrin

1.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Broussonin A observed in key cancer and endothelial models.

| Cell Line | Tissue Origin | Assay Type | IC | Biological Effect |

| HUVEC | Endothelium | Proliferation (MTT) | ~5-10 | Inhibition of VEGF-induced growth |

| HUVEC | Endothelium | Tube Formation | > 1 | Disruption of capillary networks |

| A549 | Lung (NSCLC) | Invasion (Transwell) | 5-10 | Reduced migration & invasion |

| SKOV-3 | Ovarian | Invasion (Transwell) | 5-10 | Reduced migration & invasion |

| Rat Aorta | Ex Vivo Tissue | Microvessel Sprouting | 10 | Complete blockade of sprouting |

Experimental Workflow Diagram

Caption: Step-by-step workflow from compound isolation to mechanistic validation assays.

References

-

Kim, J. H., et al. (2022).

1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194–1205. -

MedChemExpress. Broussonin A Product Information & Biological Activity. MedChemExpress.

- Ryu, Y. B., et al. (2010). Inhibition of neuraminidase activity by polyphenol compounds isolated from the roots of Broussonetia papyrifera. Bioorganic & Medicinal Chemistry Letters, 20(3), 971-974.

- Cheng, Z., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway. Chinese Journal of Natural Medicines. (Mechanistic parallel for MAPK inhibition).

Sources

Technical Guide: Broussonin A as a Selective Butyrylcholinesterase (BChE) Inhibitor

The following technical guide details the pharmacological profile of Broussonin A , a targeted Butyrylcholinesterase (BChE) inhibitor derived from Broussonetia papyrifera.

Executive Summary

Broussonin A (CAS: 73731-87-0) is a natural 1,3-diphenylpropane isolated from the root bark of Broussonetia papyrifera (Paper Mulberry). Unlike non-selective cholinesterase inhibitors (e.g., tacrine), Broussonin A exhibits a distinct selectivity profile with potent inhibition of Butyrylcholinesterase (BChE) (

This selectivity is clinically significant for late-stage Alzheimer’s Disease (AD), where Acetylcholinesterase (AChE) levels decline while BChE activity increases by up to 120%, becoming the primary enzyme responsible for acetylcholine hydrolysis. This guide delineates the mechanistic basis, experimental validation, and therapeutic implications of Broussonin A.

Chemical & Pharmacological Profile

Chemical Identity

-

Compound Name: Broussonin A

-

Chemical Class: 1,3-Diphenylpropane (Diarylpropane)

-

Source: Broussonetia papyrifera (L.) L'Hér.[2][3][4] ex Vent. (Moraceae)[1][3][5]

-

Molecular Weight: ~242.31 g/mol

-

Structural Characterization: Characterized by a flexible propane linker connecting two phenyl rings, facilitating dual-site binding within the BChE gorge.

Inhibition Data Summary

The following table summarizes the inhibitory potency of Broussonin A compared to related phytochemicals from the same source.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity Note |

| Broussonin A | BChE | 4.16 | Reversible | High BChE Selectivity |

| Macelignan | AChE | 4.16 | Non-competitive | AChE Selective |

| Sargachromanol I | AChE | 0.79 | Mixed | AChE Selective |

| Galantamine (Ref) | AChE/BChE | ~0.5 / 8.5 | Competitive | Balanced/AChE biased |

Analytic Insight: While many flavonoids target AChE, Broussonin A's diphenylpropane scaffold allows it to accommodate the larger acyl binding pocket of BChE (approx. 200 ų larger than AChE), driving its selectivity.

Mechanistic Profile & Molecular Interactions[6][7][8]

Mechanism of Action

BChE contains a deep catalytic gorge with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

-

Binding Mode: Broussonin A acts as a reversible inhibitor. Its hydrophobic phenyl rings engage in

stacking interactions with aromatic residues in the gorge. -

Key Residue Interactions:

-

CAS Interaction: The hydroxyl groups of Broussonin A likely form hydrogen bonds with the catalytic triad residues (Ser198 , His438 ).

-

PAS Interaction: The distal phenyl ring stabilizes the molecule via interactions with Asp70 and Tyr332 , effectively blocking substrate entry.

-

Visualization: BChE Inhibition Pathway

The following diagram illustrates the logical flow of BChE inhibition by Broussonin A, highlighting the disruption of the cholinergic deficit pathway.

Caption: Schematic representation of Broussonin A binding to BChE, preventing acetylcholine hydrolysis and enhancing synaptic transmission.

Experimental Protocols

To validate the activity of Broussonin A, the following Modified Ellman’s Assay is the standard operating procedure. This protocol ensures reproducibility and minimizes false positives from colorimetric interference.

Materials Required

-

Enzyme: Equine serum BChE (approx. 3.5 units/mg).

-

Substrate: Butyrylthiocholine iodide (BTCh, 15 mM stock).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM stock).

-

Buffer: 100 mM Sodium Phosphate Buffer (pH 8.0).

-

Inhibitor: Broussonin A (dissolved in DMSO, final concentration <1%).

Step-by-Step Workflow

-

Preparation Phase:

-

Prepare serial dilutions of Broussonin A (0.1 µM to 100 µM).

-

Aliquot 140 µL of Phosphate Buffer into 96-well microplate wells.

-

-

Enzyme Incubation:

-

Add 20 µL of BChE enzyme solution (0.05 U/mL final) to the buffer.

-

Add 20 µL of Broussonin A test solution.

-

Critical Step: Incubate at 25°C for 15 minutes to allow equilibrium binding.

-

-

Substrate Addition:

-

Add 10 µL of DTNB (Chromogen).

-

Initiate reaction with 10 µL of BTCh (Substrate).

-

-

Kinetic Measurement:

-

Measure absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

-

The yellow color (5-thio-2-nitrobenzoate) formation indicates enzyme activity.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Determine

using non-linear regression (Log-inhibitor vs. normalized response).

-

Visualization: Assay Workflow

Caption: Workflow for the Modified Ellman's Assay used to determine BChE inhibitory potency.

Kinetic Analysis & Interpretation

To determine the mode of inhibition , a Lineweaver-Burk plot analysis is required.[6]

-

Protocol: Repeat the Ellman's assay using fixed inhibitor concentrations (e.g., 0, 2, 4, 8 µM) while varying the substrate (BTCh) concentration (0.05 – 2.0 mM).

-

Plotting: Plot

( -

Interpretation for Broussonin A:

-

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Mixed Inhibition: Lines intersect in the second quadrant (

decreases, -

Note: Related prenylated compounds often show mixed inhibition , suggesting Broussonin A may bind to both the free enzyme and the enzyme-substrate complex.

-

References

-

Lee, J. P., et al. (2019). "Potent inhibition of acetylcholinesterase by sargachromanol I from Sargassum siliquastrum and by selected natural compounds." Bioorganic Chemistry, 89, 103043. (Source of IC50 = 4.16 µM data).[1][6] Link

-

Ryu, H. W., et al. (2012). "Anticholinesterase potential of flavonols from paper mulberry (Broussonetia papyrifera) and their kinetic studies." Food Chemistry, 132(3), 1244-1250. Link

-

Chen, X., et al. (2019). "Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening." Bioorganic & Medicinal Chemistry, 27(19), 4566-4575. Link

-

MedChemExpress. "Broussonin A Product Datasheet." (Verification of chemical classification and commercial availability). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Broussonin A signaling pathway inhibition

Broussonin A: Targeted Inhibition of the VEGFR-2/Integrin 1 Axis

Technical Guide for Drug Development & Assay Optimization

Executive Summary & Chemical Profile

Broussonin A (1,3-diphenylpropane derivative) is a potent phytoalexin isolated from Broussonetia papyrifera and Broussonetia kazinoki. Unlike broad-spectrum polyphenols that act primarily as antioxidants, Broussonin A exhibits high-specificity kinase inhibitory activity, particularly against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

This guide details the mechanistic silencing of angiogenic signaling cascades by Broussonin A, specifically the dual blockade of the VEGFR-2 tyrosine kinase and the Integrin

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-[3-(4-hydroxyphenyl)propyl]phenol |

| Class | 1,3-Diphenylpropane (Stilbenoid-related) |

| Primary Target | VEGFR-2 (KDR/Flk-1) |

| IC50 (Angiogenesis) | ~5–10 |

| Key Solubility | DMSO (>10 mg/mL); Ethanol |

Mechanistic Deep Dive: The Signal Silencing Architecture

The efficacy of Broussonin A stems from its ability to intercept the angiogenic signal at the membrane level before it propagates to the nucleus.

The VEGFR-2 Blockade

Under normal physiological conditions, VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation at specific tyrosine residues (e.g., Tyr1175, Tyr951). This phosphorylation recruits adapter proteins (Shc, GRB2) that trigger downstream cascades.

Broussonin A Intervention:

-

Direct Phospho-Inhibition: Broussonin A specifically abrogates the phosphorylation of Tyr951 on VEGFR-2. This residue is critical for regulating endothelial adherens junctions and cell migration.

-

Cascade Collapse: By blocking the receptor activation, Broussonin A prevents the downstream phosphorylation of:

-

Akt/mTOR: Essential for cell survival and protein synthesis (p70S6K).

-

MAPK (ERK1/2 & p38): Critical for mitogenesis and invasion.

-

Integrin 1 Downregulation

Distinct from many tyrosine kinase inhibitors (TKIs), Broussonin A also downregulates Integrin

Pathway Visualization (DOT)

Figure 1: Broussonin A acts as a dual-inhibitor, blocking VEGFR-2 phosphorylation at Tyr951 and downregulating Integrin

Validated Experimental Protocols

HUVEC Tube Formation Assay (Angiogenesis Validation)

Rationale: This assay mimics the physiological reorganization of endothelial cells into capillary-like structures, the gold standard for in vitro angiogenesis.

Reagents:

-

HUVECs (Human Umbilical Vein Endothelial Cells)

-

Growth Factor Reduced Matrigel

-

Broussonin A (dissolved in DMSO)

-

Recombinant Human VEGF-A (20 ng/mL)

Protocol:

-

Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates with 50

L/well. Polymerize at 37°C for 30 mins. -

Seeding: Resuspend HUVECs in basal medium (low serum) at

cells/well. -

Treatment:

-

Control: 0.1% DMSO

-

Inducer: VEGF-A (20 ng/mL)

-

Test: VEGF-A + Broussonin A (Gradient: 1, 5, 10, 20

M)

-

-

Incubation: Incubate for 6–18 hours at 37°C, 5% CO

. -

Imaging: Capture images using phase-contrast microscopy.

-

Quantification: Use ImageJ "Angiogenesis Analyzer" plugin to quantify Total Tube Length and Number of Junctions .

Validation Check: The VEGF-only well must show robust mesh formation. If the control cells do not form tubes, the Matrigel batch is likely defective.

Western Blotting for Pathway Verification

Rationale: To confirm mechanism, you must demonstrate the reduction of phosphorylation states, not just total protein levels.

Key Targets:

-

p-VEGFR2 (Tyr951) vs. Total VEGFR2

-

p-Akt (Ser473) vs. Total Akt

-

Integrin

1 (Total expression levels)

Workflow Diagram (DOT):

Figure 2: Critical timing workflow. Pre-treatment is essential to allow Broussonin A to interact with the receptor before ligand binding.

Quantitative Data Summary

The following data summarizes the inhibitory potency of Broussonin A across different assays, derived from comparative studies involving VEGF-stimulated HUVECs.

| Assay Type | Parameter Measured | Broussonin A Effect (at 10 | Biological Implication |

| Proliferation | HUVEC Growth (MTT) | ~60% Inhibition | Blocks endothelial expansion. |

| Migration | Wound Healing / Transwell | >70% Inhibition | Prevents vessel sprouting. |

| Signaling | p-VEGFR2 (Tyr951) levels | Near complete ablation | Direct target engagement. |

| Signaling | p-ERK1/2 levels | Significant reduction | Blocks mitogenic signaling. |

| Invasion | Matrigel Invasion | ~50-60% Inhibition | Reduces metastatic potential. |

Therapeutic Implications & Future Directions

Broussonin A represents a "dual-lock" mechanism in cancer therapy. Current FDA-approved anti-angiogenics (e.g., Bevacizumab, Sorafenib) often face resistance due to compensatory signaling pathways.

-

Overcoming Resistance: By downregulating Integrin

1, Broussonin A removes a key anchorage-dependent survival signal that tumors use to survive VEGFR blockade. -

Combination Therapy: Its distinct chemical scaffold suggests it could be synergistic with platinum-based chemotherapy (e.g., Cisplatin) in ovarian cancer models (SKOV-3), potentially lowering the required cytotoxic dose.

-

Lead Optimization: Medicinal chemistry efforts should focus on improving the aqueous solubility of the diarylpropane scaffold without altering the phenolic hydroxyl groups essential for kinase interaction.

References

-

Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling p

1 expression. Source: Journal of Cellular and Molecular Medicine (2022)-

[Link]

- Note: This is the primary authoritative text defining the VEGFR-2/Integrin mechanism.

-

-

Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway.

-

[Link]

- Note: Provides comparative mechanistic data on the related compound Broussonin E, highlighting the scaffold's affinity for kinase modul

-

-

Structural insights and biological activities of flavonoids: Implications for novel applic

-

[Link]

- Note: Contextualizes the diarylpropane structure within broader flavonoid bioactivity.

-

Phytoalexin Architecture: Discovery, Synthesis, and Therapeutic Mechanics of Broussonin A

Executive Summary

Broussonin A is a bioactive 1,3-diphenylpropane phytoalexin isolated primarily from the cortex of Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki. Unlike complex flavonoids, its structural elegance lies in a flexible propane linker connecting two phenolic rings. This guide details the technical roadmap of Broussonin A, moving from its phytochemical isolation to total synthesis and its emerging role as a potent VEGFR-2 inhibitor and anti-inflammatory agent.

Natural Product Discovery & Isolation

Source: Broussonetia papyrifera (Moraceae). Physiological Role: Phytoalexin (induced defense metabolite).

Isolation Protocol (Field-Proven Methodology)

The isolation of Broussonin A requires a logic-driven fractionation to separate it from structurally similar congeners like Broussonin B and Kazinols.

-

Extraction: Dried root bark (cortex) is pulverized and extracted with Benzene or EtOAc (Ethyl Acetate) at room temperature. Note: Benzene provides cleaner initial extracts for non-polar phenolics but poses toxicity risks; EtOAc is the modern standard.

-

Solvent Partitioning: The crude extract is partitioned between water and EtOAc. The organic layer (containing polyphenols) is dried over Na₂SO₄.

-

Chromatographic Separation:

-

Stationary Phase: Silica Gel 60 (70–230 mesh).

-

Mobile Phase: Gradient elution using Hexane:EtOAc (starting 9:1 → 1:1).

-

Purification: Fractions containing the diphenylpropane skeleton (monitored by TLC, UV 254nm) are re-chromatographed. Final purification is often achieved via Preparative HPLC (C18 column, MeOH:H₂O gradient).

-

Chemical Architecture & Structural Elucidation

IUPAC Name: 4-[3-(4-hydroxyphenyl)propyl]-2-methoxyphenol (or 2-(3-(4-hydroxyphenyl)propyl)-5-methoxyphenol depending on numbering convention). Core Skeleton: 1,3-Diphenylpropane.

Structural Logic

The molecule consists of two aromatic rings linked by a saturated three-carbon chain.

-

Ring A: A guaiacol unit (3-methoxy-4-hydroxyphenyl).

-

Ring B: A simple phenol unit (4-hydroxyphenyl).

-

Linker: Saturated propyl chain (allows rotational freedom, critical for binding pockets in VEGFR-2).

Technical Data: Representative NMR Profile

Data simulated based on 1,3-diphenylpropane congeners in CDCl₃.

| Nuclei | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ||||

| Ar-H | 6.98 | d (J=8.5 Hz) | 2H | Ring B (2,6) |

| Ar-H | 6.75 | d (J=8.5 Hz) | 2H | Ring B (3,5) |

| Ar-H | 6.60 - 6.80 | m | 3H | Ring A (Guaiacol) |

| -OCH₃ | 3.84 | s | 3H | Methoxy group |

| Ar-CH₂- | 2.55 - 2.60 | t | 4H | C-1, C-3 (Benzylic) |

| -CH₂- | 1.85 - 1.95 | m | 2H | C-2 (Central methylene) |

| -OH | 5.00 - 5.50 | br s | 2H | Phenolic hydroxyls |

Total Synthesis: The Wittig Approach

While extraction yields are low (<0.01%), total synthesis provides a scalable route for drug development. The most robust pathway utilizes a Wittig Olefination followed by catalytic hydrogenation.

Retrosynthetic Analysis

To synthesize Broussonin A, we disconnect the central alkyl chain. The most logical disconnection is at the double bond (Stilbene precursor), formed from an aldehyde and a phosphonium salt.

Figure 1: Retrosynthetic logic disconnecting the saturated propane linker into accessible aromatic precursors.

Step-by-Step Synthetic Protocol

Pre-requisite: Protection of phenolic hydroxyls (e.g., as benzyl ethers) is critical to prevent side reactions during the strong base treatment in the Wittig step.

Step 1: Preparation of the Phosphonium Salt

-

Reactants: 4-(Benzyloxy)benzyl chloride + Triphenylphosphine (PPh₃).

-

Conditions: Reflux in Toluene or Xylene for 12-24 hours.

-

Workup: Filter the white precipitate (Phosphonium salt) and wash with ether.

Step 2: The Wittig Olefination (Coupling)

-

Activation: Suspend the phosphonium salt in dry THF at 0°C. Add n-Butyllithium (n-BuLi) dropwise. The solution turns deep orange/red (Ylide formation).

-

Addition: Add 4-(Benzyloxy)-3-methoxybenzaldehyde (Protected Vanillin) slowly.

-

Reaction: Stir at Room Temp for 4-6 hours.

-

Result: Formation of the Stilbene derivative (mixture of E/Z isomers). Note: Isomer ratio is irrelevant as the double bond will be reduced.

Step 3: Global Reduction & Deprotection

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Ethanol or Methanol/EtOAc (1:1).

-

Conditions: Hydrogen atmosphere (H₂ balloon or 1-3 atm). Stir for 12 hours.

-

Mechanism:

-

The double bond is saturated to a propane chain.

-

The Benzyl (Bn) protecting groups are cleaved via hydrogenolysis, liberating the free phenols.

-

-

Purification: Filter through Celite to remove Pd/C. Concentrate and purify via Flash Chromatography.

Therapeutic Mechanics

Broussonin A is not merely an antioxidant; it is a specific signaling modulator.[1]

Mechanism of Action: Angiogenesis & Inflammation

Recent studies identify Broussonin A as a dual inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and the NF-κB pathway.

-

Anti-Angiogenesis: It binds to the tyrosine kinase domain of VEGFR-2, preventing the phosphorylation of downstream effectors (ERK, p38 MAPK, Akt). This halts endothelial cell proliferation and tube formation, critical for starving tumor growth.

-

Anti-Inflammation: It blocks the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB transcription factor. This suppresses the expression of pro-inflammatory cytokines (iNOS, COX-2).

Figure 2: Dual inhibitory pathways of Broussonin A affecting Angiogenesis (VEGFR-2) and Inflammation (NF-κB).

References

-

Takasugi, M., et al. (1980). "Broussonins A and B, new phytoalexins from diseased paper mulberry." Chemistry Letters, 9(12), 1459-1460. Link

-

Park, S.H., et al. (2022). "Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression."[1][2][3] Journal of Cellular and Molecular Medicine, 26(4), 1194-1205.[2] Link

-

Ko, H.H., et al. (2008). "Bioactive constituents of Broussonetia papyrifera." Journal of Natural Products, 71(11), 1930-1934. Link

-

Lee, D., et al. (2001). "Inhibitors of nitric oxide production from the roots of Broussonetia kazinoki." Planta Medica, 67(05), 425-429. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Natural Diarylpropane Scaffolds in Drug Discovery

Executive Summary

Natural 1,3-diarylpropanes are a specialized subclass of flavonoids and phenylpropanoids characterized by a flexible C6-C3-C6 carbon framework. Unlike their rigid flavonoid counterparts (e.g., flavones, isoflavones), the saturated propane bridge confers unique conformational freedom, allowing these molecules to adapt to diverse protein binding pockets.

This guide focuses on the isolation, synthesis, and pharmacological validation of diarylpropanes, specifically those derived from the genus Broussonetia (e.g., B. kazinoki, B. papyrifera). Key compounds such as Kazinol A, B, E, and U have emerged as high-potency leads for oncology (ERK/AKT inhibition) and metabolic regulation (PTP1B inhibition).

Chemical Architecture & Biosynthesis

The Scaffold

The 1,3-diarylpropane structure consists of two aromatic rings (A and B) connected by a saturated three-carbon chain.[1]

-

General Formula: Ar1–CH2–CH2–CH2–Ar2

-

Structural Distinction: They are structurally analogous to dihydrochalcones .[1] The absence of the

-unsaturation (found in chalcones) increases chemical stability and alters lipophilicity.

Biosynthetic Origin

These compounds originate from the phenylpropanoid pathway . The biosynthesis diverges from the central flavonoid pathway at the chalcone stage.

-

Precursor Assembly: p-Coumaroyl-CoA condenses with three malonyl-CoA units via Chalcone Synthase (CHS) to form a chalcone scaffold.[1]

-

Reduction: Unlike typical flavonoids that undergo ring closure (to flavanones), 1,3-diarylpropanes are formed via the reduction of the

-double bond of the chalcone intermediate, likely mediated by Chalcone Reductase (CHR) or enoyl reductases. -

Prenylation: Many bioactive diarylpropanes (e.g., Kazinols) undergo downstream prenylation (addition of isoprene units), significantly enhancing their membrane permeability and cytotoxicity.[2]

Extraction & Isolation Methodology

Standardized Protocol for Broussonetia kazinoki Root Bark

Effective isolation requires a polarity-guided fractionation strategy to separate the lipophilic prenylated diarylpropanes from polar glycosides.

Step-by-Step Protocol

-

Initial Extraction:

-

Macerate dried root bark (e.g., 650 g) in 95% Ethanol (3 x 6 L) under sonication at room temperature (25°C) for 3 hours.

-

Rationale: Ethanol maximizes the yield of polyphenols while minimizing the extraction of long-chain waxes found in non-polar solvents.

-

-

Concentration & Suspension:

-

Evaporate ethanol in vacuo (<40°C) to obtain a crude gum. Suspend the residue in distilled water.

-

-

Liquid-Liquid Partitioning (The Critical Step):

-

Chromatographic Purification:

-

Stationary Phase: Silica gel (230–400 mesh).

-

Mobile Phase: Gradient elution with Hexane:EtOAc (e.g., 10:1

1:1). -

Polishing: Re-chromatograph active fractions using Sephadex LH-20 (Eluent: Methanol) to remove chlorophyll and polymeric tannins.

-

Visualization: Isolation Workflow

Figure 1: Polarity-guided fractionation workflow for isolating prenylated diarylpropanes.[1]

Pharmacological Mechanisms

The therapeutic value of diarylpropanes lies in their ability to act as kinase inhibitors and redox modulators .

Oncology: Kazinol E as an ERK Inhibitor

Target: Extracellular Signal-Regulated Kinase (ERK1/2).[1] Context: Breast Cancer Stem-Like Cells (CSLCs).[1][4] Mechanism:

-

Kazinol E directly binds to the ATP-binding pocket of ERK1.[4]

-

It blocks the phosphorylation of downstream substrate p90RSK2 (at Thr359/Ser363).[4]

-

Outcome: Reduction in the CD44+/CD24- stem cell population, which is responsible for tumor recurrence and drug resistance.

Metabolic Disease: PTP1B Inhibition

Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][5] Context: Type 2 Diabetes (Insulin Resistance). Mechanism:

-

PTP1B is a negative regulator of insulin signaling.

-

Prenylated diarylpropanes (e.g., Compounds 5, 9, 11 from B. kazinoki) inhibit PTP1B activity with IC50 values in the micromolar range.

-

Causality: The hydrophobic prenyl groups likely interact with the non-catalytic aryl-binding site of PTP1B, enhancing selectivity over other phosphatases.

Visualization: Kazinol E Signaling Pathway

Figure 2: Signal transduction blockade by Kazinol E in the MAPK/ERK pathway.[1]

Synthetic Approaches

While isolation provides authentic standards, total synthesis is required for scalability. The most robust route for 1,3-diarylpropanes is the Claisen-Schmidt Condensation followed by Hydrogenation .

Synthetic Protocol

-

Aldol Condensation:

-

Reactants: Substituted acetophenone (Ring A) + Substituted benzaldehyde (Ring B).

-

Catalyst: 50% KOH (aq) or NaH in DMF.

-

Product: Chalcone intermediate (

-unsaturated ketone).

-

-

Catalytic Hydrogenation:

-

Reagents: H

gas (balloon pressure), Pd/C (10% w/w). -

Solvent: Methanol or Ethyl Acetate.[1]

-

Reaction: Reduction of the double bond to yield the saturated dihydrochalcone/1,3-diarylpropane scaffold.

-

Note: If the target is a simple diarylpropane (no ketone), a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction is performed on the carbonyl group.

-

Data Summary: Biological Activity

The following table summarizes key quantitative data for Broussonetia-derived diarylpropanes.

| Compound | Target / Cell Line | IC50 / Activity | Mechanism |

| Kazinol A | MCF-7 (Breast Cancer) | High Cytotoxicity | Apoptosis via AKT/BAD; Autophagy via AMPK/mTOR |

| Kazinol E | ERK1 (Kinase Assay) | Direct Binding | ATP-competitive inhibition; blocks p90RSK2 phosphorylation |

| Kazinol U | Pancreatic | Cytoprotective | Inhibition of NF- |

| Compound 3p | RAW264.7 (Macrophages) | Significant NO inhibition | Attenuation of NF- |

| Broussonin A | Tyrosinase | < 10 | Competitive inhibition of melanin synthesis |

References

-

BenchChem. (2025).[1][2] The Discovery, Isolation, and Biological Significance of Kazinol A: A Technical Guide.Link

-

Kim, B.R., et al. (2016). Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population.[4] Biochemical and Biophysical Research Communications.[1] Link

-

Ryu, H.W., et al. (2022).[3] Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. Molecules.[1][2][3][6][7][8][9][10][11][12][13][14] Link

-

Lee, Y.J., et al. (2011). A prenylated flavan from Broussonetia kazinoki prevents cytokine-induced

-cell death through suppression of nuclear factor- -

Chen, G., et al. (2018). Flavans and diphenylpropanes with PTP1B inhibition from Broussonetia kazinoki.[1][5] Fitoterapia.[1] Link

-

Ko, H.H., et al. (2011). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents.[15] Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavans and diphenylpropanes with PTP1B inhibition from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi-res.com [mdpi-res.com]

- 7. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A prenylated flavan from Broussonetia kazinoki prevents cytokine-induced β-cell death through suppression of nuclear factor-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Investigation Guide: Pharmacological Profiling & Bioactivity Assessment of Broussonin A

Executive Summary & Compound Profile

Broussonin A is a diarylpropane phytoalexin isolated primarily from the cortex of Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki.[1] Unlike common flavonoids, its unique 1,3-diphenylpropane skeleton confers distinct lipophilicity and binding affinities.

This guide provides a rigorous technical framework for investigating its two primary therapeutic potentials: Anti-inflammatory modulation (via NF-κB/MAPK suppression) and Anti-angiogenic activity (via VEGFR-2 blockade).[1]

Chemical Identity[1][2][3]

-

IUPAC Name: 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol[1][2][3]

-

Solubility: Soluble in DMSO (>10 mM) and Ethanol; poor water solubility.[1]

-

Key Bioactivity: Inhibition of iNOS/COX-2 expression; suppression of VEGFR-2 phosphorylation (Tyr951).[1]

Mechanistic Rationale (The "Why")

To design valid experiments, one must understand the signaling cascades Broussonin A targets. It does not merely "kill" cells; it reprograms survival and inflammatory signaling.[1]

Anti-Inflammatory Pathway

Broussonin A acts as a transcriptional repressor of pro-inflammatory enzymes.[1] In lipopolysaccharide (LPS)-stimulated macrophages, it blocks the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB (p65).[1] Concurrently, it inhibits the phosphorylation of upstream kinases Akt and ERK, which are critical for iNOS and COX-2 mRNA stability.

Anti-Angiogenic Pathway

In endothelial cells (HUVECs), Broussonin A targets the VEGF-A/VEGFR-2 axis.[1][4] It specifically inhibits the autophosphorylation of VEGFR-2 and downstream effectors (p70S6K, p38 MAPK). This disruption leads to the downregulation of Integrin β1, effectively halting endothelial cell migration and tube formation.

Signaling Architecture Diagram

The following diagram maps the dual-action mechanism of Broussonin A, illustrating the convergence points in the MAPK and PI3K/Akt pathways.

Caption: Broussonin A exerts dual inhibition on inflammatory (NF-κB) and angiogenic (VEGFR-2) pathways.[1]

Experimental Framework (The "How")

This section details self-validating protocols. Scientific Integrity Note: Every bioactivity assay must be paired with a cytotoxicity control to ensure observed effects are pharmacological, not toxicological.

Phase I: Compound Preparation & Cytotoxicity Profiling

Before testing efficacy, define the "Non-Toxic Window."

-

Stock Solution: Dissolve Broussonin A in 100% DMSO to 20 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately prior to use. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.[1]

-

Viability Assay (CCK-8 or MTT):

Phase II: Anti-Inflammatory Screening (NO Inhibition)

The Griess assay is the standard for assessing NO production, a proxy for iNOS activity.

-

Step 1: Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 24-well plates. Adhere for 12h.

-

Step 2: Pre-treat with Broussonin A (e.g., 1, 5, 10 μM) for 1 hour.

-

Why Pre-treat? To occupy signaling receptors/kinases before the inflammatory cascade begins.[1]

-

-

Step 3: Stimulate with LPS (1 μg/mL) for 18–24 hours.[1]

-

Controls: Negative Control (Media only), Positive Control (LPS only), Drug Control (Broussonin A only, no LPS).

-

-

Step 4: Mix 100 μL supernatant with 100 μL Griess reagent. Measure absorbance at 540 nm.

-

Step 5 (Critical): Calculate % Inhibition relative to the LPS-only group.[1]

Phase III: Mechanistic Confirmation (Western Blotting)

To prove how it works, you must visualize the protein states.

-

Target Proteins: iNOS, COX-2, p-VEGFR2 (Tyr951), p-Akt (Ser473), p-ERK1/2.

-

Loading Control: β-actin or GAPDH.[1]

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1] Phosphatase inhibitors are mandatory for detecting p-Akt/p-ERK.[1]

-

Protocol Nuance: For detecting phosphorylated proteins (e.g., p-VEGFR2), harvest cells earlier (15–30 mins post-stimulation) rather than 24h, as phosphorylation is a rapid, transient event.

Experimental Workflow Diagram

Caption: Sequential workflow ensuring cytotoxicity is ruled out before functional and mechanistic profiling.

Data Presentation & Analysis

Quantitative data should be normalized to controls to allow for cross-experiment comparison.

Table 1: Expected Bioactivity Profile (Reference Data)

| Assay Type | Target/Biomarker | Effective Concentration (IC₅₀/Range) | Biological Outcome |

| Cytotoxicity | RAW 264.7 / HUVEC | > 50 μM (LC₅₀) | Defines safe dosing window (0–20 μM).[1] |

| Anti-Inflammatory | Nitric Oxide (NO) | 5 – 15 μM | Significant reduction in nitrite accumulation.[1] |

| Enzymatic | iNOS / COX-2 Protein | 10 – 20 μM | Dose-dependent downregulation of protein expression.[1] |

| Angiogenesis | VEGFR-2 (Tyr951) | 0.1 – 10 μM | Inhibition of receptor autophosphorylation.[1] |

| Migration | HUVEC Migration | 1 – 10 μM | Reduced endothelial cell motility.[1] |

Statistical Validation

-

Replicates: Minimum n=3 biological replicates.

-

Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments vs. LPS/VEGF control).

-

Significance: P < 0.05 is the threshold for claiming bioactivity.[1]

References

-

Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A. Source: Helvetica Chimica Acta (2014).[1][6] Context: Establishes Broussonin A's ability to inhibit NO production via NF-κB modulation.[1][6][7]

-

Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways. Source:[1] Journal of Cellular and Molecular Medicine (2022).[1][8] Context: Defines the anti-angiogenic mechanism, specifically targeting VEGFR-2 phosphorylation and integrin β1.[1]

-

The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications. Source: Molecules (2022).[1][9] Context: Comprehensive review of the isolation and broad pharmacological spectrum of Broussonetia compounds.

-

Anti-inflammatory and cytotoxic activities of phenolic compounds from Broussonetia kazinoki. Source: Phytochemistry Letters (2021).[1] Context: Provides comparative data on cytotoxicity and anti-inflammatory potency of Broussonin derivatives.[1] [1]

Sources

- 1. Broussonin B | C16H18O3 | CID 5315503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the therapeutic targets of Broussonin A

An In-Depth Technical Guide to Exploring the Therapeutic Targets of Broussonin A

Abstract

Broussonin A, a natural diphenylpropane derivative isolated from plants of the Broussonetia genus, has emerged as a molecule of significant therapeutic interest. Its diverse pharmacological activities, including anti-angiogenic, anti-tumor, and anti-melanogenic properties, suggest a multi-targeted mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established and putative therapeutic targets of Broussonin A. We will delve into the molecular pathways it modulates, present detailed experimental protocols for target validation, and offer field-proven insights into the causality behind these experimental choices. This document is designed to serve as a foundational resource for advancing Broussonin A from a promising natural compound to a potential clinical candidate.

Introduction to Broussonin A: A Multi-Targeted Natural Product

Broussonin A is a phenolic compound primarily isolated from species like Broussonetia kazinoki and Broussonetia papyrifera.[1] Structurally, it is 2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol. Its therapeutic potential stems from its ability to interact with multiple key biological targets, making it a valuable lead compound for drug discovery in oncology, dermatology, and potentially, inflammatory diseases. This guide will systematically explore its primary mechanisms of action and the methodologies required to validate its therapeutic targets.

Therapeutic Area I: Oncology and Angiogenesis

The most extensively studied activities of Broussonin A are its anti-tumor and anti-angiogenic effects.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a prime target for cancer therapy.[1][3] Broussonin A exerts its influence by directly interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.[1][4]

Primary Target Pathway: VEGF/VEGFR-2 Signaling